molecular formula C10H15ClN2O B2788570 N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine CAS No. 631862-75-4

N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine

Cat. No. B2788570
M. Wt: 214.69
InChI Key: OQTYBJCISJYPPM-UHFFFAOYSA-N
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Patent
US07202244B2

Procedure details

To a suspension of 2-Amino-4-chloro-phenol (1.43 g, 10 mmoles, 1 eq) and potassium carbonate (6.9 g, 50 mmoles, 5 eq) in acetone (25 ml) was added in one portion (2-Chloro-ethyl)-dimethyl-amine hydrochloride (2.16 g, 15 mmoles, 1.5 eq). The reaction mixture was refluxed under Nitrogen for 6 hours at which time the suspension was filtered and the solid washed with acetone. The combined filtrate was concentrated under vacuum and purified by flash chromatography (EtOAc/MeOH/NEt3: 87/9/3) to afford a beige solid (1.6 g, yield=72%).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].Cl.Cl[CH2:18][CH2:19][N:20]([CH3:22])[CH3:21]>CC(C)=O>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([O:9][CH2:18][CH2:19][N:20]([CH3:22])[CH3:21])=[C:2]([NH2:1])[CH:7]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O
Name
Quantity
6.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.16 g
Type
reactant
Smiles
Cl.ClCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under Nitrogen for 6 hours at which time the suspension
Duration
6 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the solid washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (EtOAc/MeOH/NEt3: 87/9/3)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)N)OCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.